![molecular formula C21H24N4O2 B2945878 N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251552-34-7](/img/structure/B2945878.png)
N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
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Description
N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, also known as ET-1, is a small molecule inhibitor that has been extensively studied due to its potential applications in scientific research. In
Scientific Research Applications
Molecular Interactions and Crystal Engineering
Structural and Energetic Analysis of Molecular Assemblies : A study by Jarzembska et al. (2017) on nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids has shown the importance of basic recognition patterns and crystal lattice energetic features. This research provides insights into how molecular structures like N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can interact with other compounds, influencing the formation of cocrystals. The study emphasizes the role of COOH and OH groups in interacting with N-donor compounds, highlighting the influence of proton acceptors in the heterocyclic compounds on synthon formation within crystal lattices. Such investigations are crucial for the development of pharmaceutical compounds and materials science applications (Jarzembska et al., 2017).
Corrosion Inhibition
Corrosion Inhibition Effect and Adsorption Behaviour : Chakravarthy et al. (2014) studied the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. Although not directly related to the specific compound , this research indicates the broader potential of nicotinamide derivatives in corrosion inhibition. The study demonstrated that these derivatives can act as mixed-type corrosion inhibitors, with their adsorption following the Langmuir isotherm model. Such findings suggest that specific nicotinamide derivatives, including N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, could be explored for their corrosion inhibition properties, offering valuable applications in industrial chemistry and materials protection (Chakravarthy et al., 2014).
Antiproliferative and Apoptosis-Inducing Agents
Synthesis and Biological Evaluation of Benzothiazoles : Zhang et al. (2018) synthesized a series of new 2-(3-aminophenyl)-benzothiazole derivatives to evaluate their antiproliferative activity against various human cancer cell lines. One derivative, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide, showed significant antiproliferative activity, suggesting that similar structures could possess potential therapeutic applications in cancer treatment. The study highlights the importance of structural modifications to enhance the biological activities of compounds, suggesting that derivatives of N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide could be investigated for their antiproliferative properties (Zhang et al., 2018).
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-5-27-19-9-6-17(7-10-19)12-23-21(26)18-8-11-20(22-13-18)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYDWOPPVRXXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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